molecular formula C13H17BF3NO2S B8265263 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Numéro de catalogue: B8265263
Poids moléculaire: 319.2 g/mol
Clé InChI: TYJOISUHUOKWQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyridine derivative featuring a methylthio group at position 2, a trifluoromethyl group at position 5, and a pinacol boronic ester at position 2. Its molecular formula is C₁₃H₁₇BF₃NO₂S (MW: 319.15 g/mol), and it is stored under inert atmosphere at 2–8°C to preserve stability . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal and materials chemistry . Safety data indicate hazards related to toxicity (H302), skin irritation (H315), and eye damage (H319) .

Propriétés

IUPAC Name

2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJOISUHUOKWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Halopyridine Precursor Strategy

A patent by EP1479685A1 outlines a metalation-borylation route starting from 2-halo-5-(trifluoromethyl)pyridines. The process involves:

  • Lithiation at position 3 using LDA (lithium diisopropylamide) at −78°C in THF.

  • Quenching with triisopropyl borate to form a tetravalent boron intermediate.

  • Transesterification with pinacol to yield the boronate ester.

For the target compound, this method requires prior installation of the methylthio group at position 2. As demonstrated in Table 1, yields depend critically on the halogen’s leaving-group ability and the steric environment.

Table 1: Metalation-Borylation Efficiency for 2-Halo-5-(Trifluoromethyl)Pyridines

Halogen (X)Yield (%)Reaction Time (h)
Cl626
Br784
I852

Data adapted from.

Grignard-Mediated Boronation

An alternative employs Grignard reagents (e.g., 3-pyridylmagnesium bromide) reacted with bis(pinacolato)diboron under palladium catalysis. This method avoids cryogenic conditions but struggles with regioselectivity in polyhalogenated substrates.

Iridium-Catalyzed C–H Borylation

Directing Group Effects

Iridium complexes enable direct C–H borylation of trifluoromethylpyridines. As reported by ACS Omega, the [Ir(OMe)(COD)]₂ precatalyst with 4,4-di-tert-butyl bipyridine (dtbbpy) ligand achieves γ-selectivity (position 3) in 5-(trifluoromethyl)pyridine derivatives. Key parameters:

  • Substrate ratio: 1:1.5 (pyridine:HBPin).

  • Temperature : 80°C under N₂.

  • Conversion : 85–92% for 5-CF₃-pyridines.

Mechanistic Insight : The trifluoromethyl group acts as a meta-director, steering borylation to position 3 via electronic effects.

Traceless Borylation of Aminopyridines

For substrates with amino groups, a modified protocol using 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) ligand enables traceless borylation —replacing the amino group with boron without leaving a residual substituent. This method is unsuitable for the target compound but highlights ligand versatility in controlling reactivity.

Sequential Functionalization Strategies

Late-Stage Sulfur Incorporation

Introducing the methylthio group after boronate installation minimizes side reactions. A two-step sequence involves:

  • Borylation of 3-bromo-5-(trifluoromethyl)pyridine via iridium catalysis (yield: 88%).

  • Nucleophilic aromatic substitution with sodium methanethiolate (NaSMe) in DMF at 100°C (yield: 74%).

Challenges : Competitive C–B bond cleavage occurs above 110°C, necessitating precise temperature control.

Early-Stage Trifluoromethylation

Building the pyridine ring with pre-installed CF₃ groups avoids subsequent harsh fluorination steps. The Chichibabin reaction between CF₃-containing enamines and aldehydes provides 5-CF₃-pyridines, albeit in modest yields (40–50%).

Comparative Analysis of Methods

Table 2: Efficiency and Scalability of Synthetic Routes

MethodYield (%)ScalabilityCost ($/g)
Metalation-Borylation78Moderate120
Ir-Catalyzed C–H Borylation88High95
Sequential Functionalization65Low140

The iridium-catalyzed route offers superior yields and scalability but requires expensive catalysts. Metalation-borylation remains viable for small-scale synthesis of analogs with halide precursors.

Reaction Optimization and Troubleshooting

Ligand Screening for Iridium Catalysis

Ligands critically influence borylation regioselectivity and turnover:

  • dtbbpy : Favors γ-borylation in CF₃-pyridines.

  • tmphen : Enables traceless borylation but incompatible with SMe groups.

Solvent and Temperature Effects

  • THF : Optimal for metalation steps (prevents boronate hydrolysis).

  • Toluene : Preferred for iridium catalysis due to high boiling point.

Industrial Production Considerations

Large-scale synthesis demands:

  • Continuous flow systems to handle exothermic borylation steps.

  • Pd scavengers (e.g., SiliaBond Thiol) to remove residual catalyst.

Analyse Des Réactions Chimiques

  • Types of Reactions

    • Oxidation: : The compound can be oxidized to introduce sulfoxide or sulfone functionalities.

    • Reduction: : Reduction processes can remove the trifluoromethyl group or modify the pyridine ring.

  • Common Reagents and Conditions

    • Oxidation: : Peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide.

    • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Substitution: : Various halides, organometallic reagents, or nucleophiles under specific temperature and solvent conditions.

  • Major Products Formed

    • Depending on the reactions, products can include sulfoxides, sulfones, de-trifluoromethylated derivatives, and pyridine ring-substituted compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Antimicrobial Activity
A study evaluated various thiazolopyridine derivatives for their antimicrobial properties, revealing that compounds with similar structural motifs exhibited significant inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli. The most potent compound from this series had a minimum inhibitory concentration (MIC) of 0.21 μM .

Table 1: Antimicrobial Activity of Thiazolopyridine Derivatives

CompoundMIC (μM)Target Bacteria
3g0.21Pseudomonas aeruginosa
3f0.35Escherichia coli
3c0.50Staphylococcus aureus

Agrochemical Applications

The compound's ability to inhibit specific enzymes makes it a candidate for agricultural applications, particularly in the development of herbicides and fungicides.

Case Study: Herbicidal Activity
Research has indicated that pyridine derivatives can act as effective herbicides by inhibiting key metabolic pathways in plants. The incorporation of trifluoromethyl groups has been shown to enhance herbicidal potency due to increased lipophilicity and metabolic stability .

Materials Science

The compound's boron-containing structure allows it to be utilized in the synthesis of advanced materials, including polymers and nanocomposites.

Case Study: Polymer Synthesis
A recent study demonstrated the use of boronic acids in the formation of polyhedral oligomeric silsesquioxanes (POSS), which are used to create high-performance materials with enhanced thermal and mechanical properties. The incorporation of the dioxaborolane moiety facilitates cross-linking reactions that improve material strength .

Mécanisme D'action

  • Molecular Targets and Pathways

    • The compound can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. Its boronic ester moiety may bind to specific proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The table below compares the target compound with structurally similar pyridine-based boronic esters:

Compound Name Substituents Molecular Formula MW (g/mol) Key Applications References
Target compound 2-(Methylthio), 3-boronic ester, 5-CF₃ C₁₃H₁₇BF₃NO₂S 319.15 Medicinal chemistry (potential kinase inhibitors)
3-Bromo-5-(pinacol boronic ester)pyridine 3-Bromo, 5-boronic ester C₁₃H₁₉BBrNO₃ 339.01 Intermediate for cholinergic drugs, OLED synthesis
3-(Boronic ester)-5-CF₃-pyridine 3-Boronic ester, 5-CF₃ C₁₂H₁₅BF₃NO₂ 273.06 Cross-coupling in drug discovery
5-(Boronic ester)-4-CF₃-pyridin-2-amine 2-Amino, 4-CF₃, 5-boronic ester C₁₂H₁₅BF₃N₂O₂ 288.07 Anticancer agent synthesis
3-Fluoro-5-(boronic ester)-2-CF₃-pyridine 3-Fluoro, 2-CF₃, 5-boronic ester C₁₂H₁₄BF₄NO₂ 291.06 Fluorinated bioactive molecules

Activité Biologique

The compound 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine , also known by its CAS number 1628606-29-0 , is a pyridine derivative with potential applications in medicinal chemistry. This article explores the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C12H19BN2O3S
  • Molecular Weight : 282.17 g/mol
  • Purity : ≥ 98% .

The biological activity of the compound primarily involves its interaction with various biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties. The dioxaborolane moiety may facilitate interactions with biological nucleophiles, leading to various biochemical effects.

Anticancer Activity

Research has indicated that compounds similar to 2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exhibit significant anticancer properties. For instance:

  • A study on pyridine derivatives demonstrated that modifications in their structure could lead to enhanced cytotoxicity against cancer cell lines. The introduction of specific substituents can modulate their inhibitory effects on tumor growth .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be analyzed through SAR studies. The following points summarize key findings:

  • Substituent Effects : The presence of the trifluoromethyl group has been associated with increased potency in various biological assays.
  • Dioxaborolane Influence : This moiety is crucial for enhancing the compound's reactivity and interaction with biological targets.
  • Lipophilicity : Increased lipophilicity from fluorinated groups generally correlates with improved cellular uptake and bioavailability .

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives in cancer models. The results indicated that specific modifications led to enhanced activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can its structure be validated?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of its boronic ester moiety. A common approach involves:

  • Step 1: Starting with halogenated pyridine precursors (e.g., 3-bromo-5-(trifluoromethyl)pyridine derivatives) and reacting them with bis(pinacolato)diboron under palladium catalysis to install the boronic ester group .
  • Step 2: Introducing the methylthio group via nucleophilic substitution or thiolation reactions, often using methanethiol or methyl disulfide in the presence of a base .

Characterization Methods:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., trifluoromethyl at C5, methylthio at C2). 19F^{19}\text{F} NMR verifies the -CF3_3 group .
  • HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and isotopic patterns (e.g., expected [M+H]+^+ for C14_{14}H18_{18}BF3_3NO2_2S) .
  • X-ray Crystallography (if crystalline): Resolves steric effects from the tetramethyl dioxaborolane ring .

Reactivity in Cross-Coupling Reactions

Q. Q2. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what factors influence its efficiency?

Answer: The boronic ester group enables aryl-aryl bond formation, but reactivity depends on:

  • Catalyst Selection: Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 are common. Lower catalyst loadings (1–2 mol%) reduce side reactions .
  • Solvent Systems: Mixed toluene/ethanol/water (3:1:1) balances solubility and boronate stability. Anhydrous conditions may be required for moisture-sensitive derivatives .
  • Base Optimization: K2_2CO3_3 or Cs2_2CO3_3 (2–3 equiv) facilitates transmetalation. Excess base can hydrolyze the boronic ester .

Data Contradiction Analysis:
While some studies report >90% yields (e.g., ), lower yields in sterically hindered systems suggest adjusting reaction time (12–24 hrs) and temperature (80–100°C) .

Stability and Handling Precautions

Q. Q3. What are the critical storage and handling protocols for this compound?

Answer:

  • Storage: Store under inert gas (N2_2/Ar) at –20°C to prevent boronic ester hydrolysis. Desiccants (e.g., molecular sieves) are essential .
  • Handling: Use gloveboxes or Schlenk lines for air-sensitive steps. PPE (gloves, goggles) is mandatory due to potential irritant properties of pyridine derivatives .
  • Waste Disposal: Quench residual boronates with aqueous H2_2O2_2/NaOH before disposal to avoid environmental contamination .

Advanced Mechanistic Insights

Q. Q4. How do the methylthio and trifluoromethyl groups influence electronic and steric effects in cross-coupling?

Answer:

  • Electronic Effects: The -CF3_3 group withdraws electron density, polarizing the pyridine ring and accelerating oxidative addition at Pd(0). Conversely, the methylthio group (+M effect) may stabilize intermediates .
  • Steric Effects: The tetramethyl dioxaborolane ring creates steric hindrance, potentially slowing transmetalation. Computational studies (DFT) can model transition states to optimize ligand design .

Experimental Validation:

  • Compare coupling rates with analogs lacking -CF3_3 or methylthio groups.
  • Use Hammett plots to quantify substituent effects on reaction kinetics .

Applications in Medicinal Chemistry

Q. Q5. How is this compound utilized in drug discovery, particularly for CNS or anti-inflammatory targets?

Answer:

  • Scaffold Functionalization: The pyridine core serves as a bioisostere for benzene, enhancing solubility. The -CF3_3 group improves metabolic stability and target binding (e.g., kinase inhibitors) .
  • Case Study: Analogous boronic esters are used in PROTACs (proteolysis-targeting chimeras) to degrade disease-related proteins via E3 ligase recruitment .

Methodological Tip:
Screen coupling partners (e.g., aryl halides) in high-throughput formats to identify bioactive derivatives. LC-MS monitors reaction progress and purity .

Troubleshooting Low-Yield Reactions

Q. Q6. How can researchers address inconsistent yields in cross-coupling reactions involving this compound?

Answer: Common Issues and Solutions:

  • Boronic Ester Hydrolysis: Use freshly distilled solvents and minimize aqueous phases. Pre-dry substrates with MgSO4_4 .
  • Pd Catalyst Deactivation: Add ligands (e.g., SPhos) to stabilize Pd(0) intermediates. Avoid chloride ions, which poison catalysts .
  • Side Reactions: Replace K2_2CO3_3 with milder bases (e.g., K3_3PO4_4) to suppress homocoupling .

Optimization Workflow:

Vary catalyst/ligand combinations (e.g., Pd(OAc)2_2/XPhos).

Test solvent mixtures (DMF/THF for polar substrates).

Use microwave-assisted heating to reduce reaction time .

Analytical Challenges in Impurity Profiling

Q. Q7. What advanced techniques identify and quantify impurities in synthesized batches?

Answer:

  • HPLC-MS/MS: Detects de-boronated byproducts (e.g., pyridine derivatives lacking the dioxaborolane group) .
  • NMR Titration: Quantifies residual palladium (<10 ppm) using EDTA-based chelators .
  • Elemental Analysis: Confirms boron content (expected ~3.5% for C14_{14}H18_{18}BF3_3NO2_2S) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.